Hepatocellular Carcinoma Incidence: 7-Br-BA vs. 7-Cl-BA vs. Parent BA in the Neonatal B6C3F1 Mouse Bioassay
In the neonatal B6C3F₁ male mouse bioassay (total dose 400 nmol/mouse, i.p.), 7-Br-BA induced hepatocellular carcinoma in 83% of animals, compared to 100% for 7-Cl-BA and only 15% for the parent benz[a]anthracene (BA). Hepatocellular adenoma incidences were 96%, 92%, and 67%, respectively [1]. This demonstrates that 7-Br-BA is a potent liver carcinogen, substantially more tumorigenic than BA but measurably less so than 7-Cl-BA, providing a graded response useful for structure–activity relationship (SAR) calibration.
| Evidence Dimension | Hepatocellular carcinoma incidence in neonatal male B6C3F₁ mice |
|---|---|
| Target Compound Data | 83% (7-Br-BA); adenoma 96% |
| Comparator Or Baseline | 7-Cl-BA: 100% carcinoma, 92% adenoma; BA: 15% carcinoma, 67% adenoma |
| Quantified Difference | 7-Br-BA: 83% vs. 7-Cl-BA: 100% (17 percentage-point difference); vs. BA: 68 percentage-point difference |
| Conditions | Neonatal B6C3F₁ male mouse bioassay; total dose 400 nmol/mouse i.p. on days 1, 8, and 15 after birth |
Why This Matters
For SAR studies, 7-Br-BA provides an intermediate tumor incidence between BA and 7-Cl-BA, enabling dose–response modeling and calibration of carcinogenic potency that neither analog alone can deliver.
- [1] Xia, Q.; Yi, P.; Zhan, D.-J.; Von Tungeln, L.S.; Hart, R.W.; Heflich, R.H.; Fu, P.P. Liver tumors induced in B6C3F1 mice by 7-chlorobenz[a]anthracene and 7-bromobenz[a]anthracene contain K-ras protooncogene mutations. Cancer Lett. 1998, 123, 21–25. DOI: 10.1016/S0304-3835(97)00366-2. View Source
